2-(Phenylsulfonyl)-2,8-diazaspiro[5.5]undecane
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Overview
Description
2-(Phenylsulfonyl)-2,8-diazaspiro[55]undecane is a spirocyclic compound characterized by a unique structure that includes a spiro[55]undecane core with a phenylsulfonyl group and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfonyl)-2,8-diazaspiro[5One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by sulfonylation using phenylsulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfonyl)-2,8-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrogen atoms in the spirocyclic core can be reduced under specific conditions.
Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced spirocyclic compounds, and substituted spirocyclic compounds .
Scientific Research Applications
2-(Phenylsulfonyl)-2,8-diazaspiro[5.5]undecane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in drug discovery and development.
Industry: It can be used in the synthesis of materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Phenylsulfonyl)-2,8-diazaspiro[5 its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: A spirocyclic compound with oxygen atoms in the spirocyclic core.
1,5-Dioxaspiro[5.5]undecane-2,4-dione: Another spirocyclic compound with oxygen atoms and a dione functional group.
Uniqueness
2-(Phenylsulfonyl)-2,8-diazaspiro[5.5]undecane is unique due to the presence of both nitrogen atoms and a phenylsulfonyl group in its structure, which imparts distinct chemical and physical properties compared to other spirocyclic compounds .
Properties
Molecular Formula |
C15H22N2O2S |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-2,8-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C15H22N2O2S/c18-20(19,14-6-2-1-3-7-14)17-11-5-9-15(13-17)8-4-10-16-12-15/h1-3,6-7,16H,4-5,8-13H2 |
InChI Key |
GONOZVXHMUEHMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCCN(C2)S(=O)(=O)C3=CC=CC=C3)CNC1 |
Origin of Product |
United States |
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